Potassium bicarbonate

描述

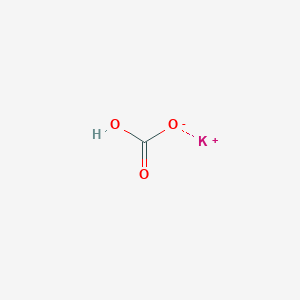

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

potassium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJJADVDDVDEDZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHCO3, CHKO3 | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | potassium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Potassium hydrogen carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydrogen_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021177 | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Colourless crystals or white powder or granules, Colorless or white solid; [Merck Index] White odorless granules; [Alfa Aesar MSDS] | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble, Freely soluble in water. Insoluble in ethanol | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POTASSIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

298-14-6, 17353-70-7 | |

| Record name | Potassium bicarbonate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017353707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5Z15LEBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

Decomposes before melting | |

| Record name | Potassium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Advanced Chemical and Spectroscopic Investigations of Potassium Bicarbonate

Solution Chemistry and Ionic Equilibria of Potassium Bicarbonate

The behavior of this compound in aqueous solutions is governed by a series of interconnected ionic equilibria that are sensitive to changes in temperature, pressure, and concentration.

Aqueous Bicarbonate/Carbonate Ionic Equilibria at Elevated Pressures and Temperatures

The ionic equilibria involving bicarbonate and carbonate ions in water are crucial for various industrial applications, including carbon capture technologies. researchgate.netacs.org At elevated temperatures, specifically above 150°C, aqueous bicarbonate ions become unstable and undergo decomposition to form carbonate ions and aqueous carbon dioxide. researchgate.netacs.org This decomposition is significantly favored at temperatures exceeding 200°C. acs.org However, the resulting carbon dioxide tends to remain dissolved in the solution and is not released into the gas phase. acs.org

Research conducted on these equilibria between 150°C and 320°C at the solutions' saturation pressures has shown that the decomposition of bicarbonate is a key reaction. acs.org For instance, equilibrium for the decomposition of a 1 m bicarbonate solution is reached within 4 hours at 150°C and 200°C, and within 2 hours at 250°C. acs.org For a more dilute 0.1 m solution, equilibrium is achieved in 8 hours at 150°C and 4 hours at 250°C. acs.org Interestingly, despite the decomposition at high temperatures, acid-base equilibrium models suggest that from 0 to 250°C at water's saturation pressure, the bicarbonate ion remains the predominant species, constituting approximately 95–98.5% of the solution. acs.org This highlights a discrepancy between experimental observations at high temperatures and theoretical models. acs.org

Under even more extreme conditions, such as those found in the Earth's deep crust and upper mantle, the stability of bicarbonate versus carbonate and carbon dioxide is heavily influenced by the acidity of the solution, especially at temperatures of 1000 K and higher. unica.itescholarship.orgrsc.org

pH, Electrical Conductivity, and Ionic Interactions in this compound Solutions

The physicochemical properties of this compound solutions, such as pH and electrical conductivity, are fundamental to understanding their behavior. When potassium carbonate (K2CO3) absorbs carbon dioxide, it transforms into this compound (KHCO3), leading to a solution containing a mixture of K2CO3, KHCO3, and water. acs.orgresearchgate.net

The pH of potassium salt solutions generally increases with concentration. ecu.edu.au For potassium carbonate solutions, the pH is notably alkaline, exceeding 11 even at a concentration of 0.1 M. ecu.edu.au In mixed K2CO3-KHCO3 solutions, the pH tends to decrease with increasing solvent loading (the amount of CO2 absorbed) and temperature. acs.org

Electrical conductivity in these solutions is influenced by several factors. It increases with both the concentration (solvent strength) and temperature. acs.orgresearchgate.net However, conductivity decreases as the solvent loading increases. acs.org Studies on aqueous potassium carbonate solutions have shown that conductivity increases with concentration up to 30-40 wt% before declining at higher concentrations. researchgate.net For 5-15 wt% solutions, conductivity consistently rises with temperature. researchgate.net For higher concentrations (20 and 30 wt%), the conductivity increases with temperature up to a certain point before dropping at 150°C and 180°C, respectively. researchgate.net

Table 1: Effect of Concentration on pH of Potassium Salt Solutions This interactive table displays the pH of various potassium salt solutions at different molar concentrations.

| Salt | Concentration (M) | pH |

| K2CO3 | 0.0001 | 9.59 |

| K2CO3 | 0.001 | 10.38 |

| K2CO3 | 0.01 | 10.92 |

| KCl | 0.0001 | 5.62 |

| KCl | 0.1 | 5.64 |

| K2SO4 | 0.0001 | 5.67 |

Data sourced from a study on the electrical properties of potassium salt solutions. ecu.edu.au

Spectroscopic Characterization of this compound Systems

Spectroscopic techniques are invaluable for elucidating the molecular structure and composition of this compound and its related species in various systems.

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

FT-IR spectroscopy is a powerful tool for identifying functional groups and studying chemical bonding in this compound and related compounds. polyu.edu.hk In the context of carbon capture, FT-IR can be used for real-time analysis of the solvent composition. The absorption of CO2 into a potassium carbonate solution leads to the transformation of carbonate into bicarbonate, a change that can be monitored by observing the characteristic vibrational bands of these ions in the infrared spectrum.

Studies involving the mineralization of acid mine drainage have utilized FT-IR to characterize the precipitates formed. researchgate.net For instance, in a process where this compound was used to induce mineralization, FT-IR analysis helped confirm the identity of the resulting iron hydroxyl sulfate (B86663) minerals. researchgate.net The technique is also employed to analyze changes in the chemical bonds of materials, such as char from biomass pyrolysis, when potassium carbonate is present. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry of this compound Solutions

UV-Vis spectrophotometry is another analytical technique used to study this compound solutions, often in conjunction with other methods. acs.orgresearchgate.net While this compound itself does not have strong absorption in the standard UV-Vis range, the technique can be useful for monitoring other species in the solution or for quantifying certain reactions.

For example, in studies of carbon capture solutions, UV-Vis spectroscopy, along with FT-IR and other measurements, provides a more complete picture of the solution's properties. researchgate.net In other applications, such as the removal of contaminants from water, UV-Vis spectrophotometry is used to determine the concentration of the substance being removed, for instance, tetracycline (B611298), by measuring its absorbance at a specific wavelength. mdpi.com The photometric accuracy of UV-Vis spectrophotometers, crucial for obtaining reliable quantitative data, is often verified using standards like potassium dichromate. lcms.cz

X-ray Diffraction (XRD) Analysis in Mineralization Processes Involving this compound

X-ray diffraction (XRD) is a primary technique for determining the crystal structure of solid materials and is particularly valuable in studying mineralization processes where this compound plays a role. xrayminerals.co.ukevidentscientific.com XRD analysis provides definitive identification of the mineral phases present in a sample based on their unique diffraction patterns. xrayminerals.co.uk

In research focused on treating acid mine drainage, XRD was used to characterize the minerals formed when this compound was introduced. researchgate.netmdpi.com The results showed that the addition of KHCO3 enhanced the crystallinity of the iron hydroxyl sulfate minerals formed, transitioning them from an amorphous schwertmannite-like phase to a more crystalline jarosite structure. researchgate.netmdpi.com The characteristic diffraction peaks observed in the XRD patterns allowed for the precise identification of these mineral phases. researchgate.netmdpi.com This type of analysis is crucial for understanding how additives like this compound influence the final mineral products and their properties. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Analysis in this compound Applications

Scanning Electron Microscopy (SEM) is an indispensable technique for investigating the microstructural and morphological characteristics of this compound (KHCO₃). This method provides high-resolution images of the sample surface, revealing critical details about crystal shape, size, surface topography, and texture. Such information is vital for understanding the material's behavior in various applications, from industrial processes like CO₂ capture to its use in agriculture and materials synthesis.

Research employing SEM has consistently identified the crystalline form of this compound, known as kalicinite, as having a distinct morphology. Studies on precipitation from potassium carbonate solutions for CO₂ capture have used SEM to confirm the precipitate's identity. researchgate.netresearchgate.net The crystals are typically described as having a hexagonal prism shape. researchgate.netresearchgate.net In other studies, particularly those examining dissolution kinetics, the particles have been characterized as rod-like or cylindrical, a finding that has led to more accurate modeling of dissolution rates compared to assuming a spherical shape. psu.edu

SEM analysis is crucial for determining particle size and distribution, which significantly influences the reactive properties of this compound powder. For instance, in fire suppression applications, the particle size is a critical parameter for effectiveness.

Table 1: Particle Size Distribution of this compound Powder in Research Applications

| Application | Particle Size Range (µm) | Source(s) |

|---|---|---|

| Fire Suppression | 50 - 150 | researchgate.net |

| Pharmaceutical Compositions | 100 - 900 | google.com |

| Dissolution Studies | d = 64 ± 30 µm, l = 120 ± 44 µm* | psu.edu |

Note: Dimensions for sodium bicarbonate, presented for comparative context in the source, showing cylindrical diameter (d) and length (l).

Furthermore, SEM is extensively used to observe morphological changes on surfaces treated with or incorporating this compound. In agricultural science, SEM has been employed to visualize the effects of this compound on plant pathogens. One study revealed that when applied to sugar beet leaves, this compound caused the decomposition of fungal structures of powdery mildew, inhibiting the production of conidia and conidiophores. nih.gov

In materials science, SEM is used to examine the structural evolution of materials synthesized using this compound as an activating or pore-forming agent. For example, in the production of activated carbon from black liquor, SEM images showed that the decomposition of KHCO₃ during carbonization creates a porous structure. aip.orgaip.org The expansion of gases like CO₂ and H₂O from the decomposition of KHCO₃ is expected to form pores within the resulting carbon structure. aip.org Similarly, when used to create modified biochar, the gases generated by the thermal decomposition of KHCO₃ continuously impact the biochar surface, making it more uneven and creating a richer microporous structure. mdpi.com

Table 2: Summary of SEM Findings on this compound Morphology in Various Studies

| Study Focus | Observation | Key Finding | Source(s) |

|---|---|---|---|

| Precipitation Kinetics | Analysis of precipitates from K₂CO₃-KHCO₃-H₂O systems. | Precipitate identified as kalicinite with a hexagonal prism shape. | researchgate.netresearchgate.net |

| Dissolution Kinetics | Imaging of solid particles during dissolution in dimethylformamide. | Particles are more accurately represented as cylindrical or rod-like rather than spherical. | psu.edu |

| Antifungal Activity | Examination of powdery mildew on sugar beet leaves treated with KHCO₃. | Fungal mycelium density was significantly decreased; structures were decomposed. | nih.gov |

These detailed morphological investigations, enabled by SEM, provide fundamental insights that are crucial for optimizing processes and developing new applications for this compound.

Methodological Approaches in Potassium Bicarbonate Research

Analytical Techniques for Potassium Bicarbonate Quantification and Purity Assessment

Accurate determination of this compound concentration and purity is fundamental for research and quality control. The primary methods employed are acid-base titrimetry and spectrophotometry.

Acid-base titrimetry is a classic and widely accepted method for quantifying this compound. acs.orgacs.org This technique is recognized by pharmacopeias for its accuracy and reliability. metrohm.commetrohm.com The assay involves titrating a solution of this compound with a standardized strong acid, typically hydrochloric acid. acs.orgacs.org The reaction proceeds as follows:

KHCO₃ + HCl → KCl + H₂O + CO₂

The endpoint of the titration, where all the bicarbonate has been neutralized, can be detected using a color indicator like methyl orange or by potentiometric means, which involves monitoring the pH change of the solution. acs.orgmetrohm.com Potentiometric titration is particularly useful as it can distinguish between this compound and its most common impurity, potassium carbonate, due to their different pKb values (approximately 8.3 and 3.69 for potassium carbonate). metrohm.commetrohm.comusp.org This results in two distinct equivalence points in the titration curve, allowing for the selective quantification of both species. metrohm.commetrohm.comusp.org The purity of this compound is typically expected to be between 99.7% and 100.5%. acs.org

A study validating this titration method demonstrated high linearity over a concentration range of 50% to 150% of the target weight, with a coefficient of determination (R²) of 0.9999. usp.org The accuracy and precision of the method were also confirmed, with a relative standard deviation of 0.43% over nine determinations at different concentration levels. usp.org

Table 1: Validation Parameters for this compound Assay by Titration

| Parameter | Method | Specification/Result | Source |

|---|---|---|---|

| Assay Principle | Acid-base titrimetry | Titration with 1 N hydrochloric acid | acs.org |

| Endpoint Detection | Indicator | Methyl orange | acs.org |

| Endpoint Detection | Instrumental | Potentiometric titration | metrohm.com |

| Purity Range | Titration | 99.7% - 100.5% | acs.org |

| Linearity (R²) | Titration | 0.9999 (over 50-150% of assay weight) | usp.org |

| Precision (RSD) | Titration | 0.43% (n=9) | usp.org |

Spectrophotometric methods are primarily used to determine the concentration of the potassium ion in various samples, including biological fluids and environmental samples. nih.govrsc.org These techniques are often based on the formation of a colored complex or a precipitate whose absorbance or turbidity can be measured at a specific wavelength. nih.govresearchgate.netmt.com

One method involves the selective complexing of potassium ions with a macrocyclic polyether. This complex then forms an ion-pair with a colored anion, which is extracted into an organic solvent and measured spectrophotometrically at 415 nm. nih.gov This particular method shows good correlation with flame-photometric methods and is not significantly interfered with by common substances like lipids or bilirubin (B190676) in blood samples. nih.gov Another approach relies on the reaction of potassium with sodium tetraphenylborate (B1193919) (Kalignost®) in an alkaline solution to form a precipitate. The resulting turbidity is measured to determine the potassium concentration. mt.com

In a different spectrophotometric technique, potassium sodium cobaltinitrite precipitate is formed, which develops a bluish-green color upon the addition of concentrated hydrochloric acid. The intensity of this color, measured at 623 nm, is proportional to the potassium concentration. researchgate.net For determining potassium in water samples, a flow injection analysis method can be used where a complex between potassium, a crown ether (like benzo-18-crown-6), and an anionic azo dye is extracted into an organic solvent, and its absorbance is measured. rsc.org

Table 2: Examples of Spectrophotometric Methods for Potassium Determination

| Method Principle | Reagents | Wavelength | Application | Source |

|---|---|---|---|---|

| Complexation & Ion-Pair Extraction | Macrocyclic polyether, colored anion | 415 nm | Serum, plasma | nih.gov |

| Turbidimetry | Sodium tetraphenylborate (Kalignost®) | 690 nm | Soil samples | mt.com |

| Colorimetry of Precipitate | Sodium cobaltinitrite, conc. HCl | 623 nm | Bacterial culture broth | researchgate.net |

| Flow Injection with Solvent Extraction | Benzo-18-crown-6, anionic azo dye | Not specified | River water | rsc.org |

Experimental Design and Statistical Analysis in this compound Studies

To understand the effects of this compound in health and agriculture, researchers employ specific experimental designs and statistical analyses to ensure the validity and reliability of their findings.

Randomized controlled trials (RCTs) are the gold standard for evaluating the effects of interventions in human health. In the context of this compound research, RCTs are often designed as double-blind, placebo-controlled studies to minimize bias. nih.govnih.govahajournals.orgahajournals.org Participants are randomly assigned to receive either this compound or a placebo, and neither the participants nor the researchers know who is receiving which treatment. ahajournals.orgahajournals.org

These trials have been used to investigate the effects of this compound on various health outcomes, including bone turnover, cardiovascular function, and nitrogen excretion. nih.govresearchgate.netoup.com For example, a 3-month RCT involving 244 older adults investigated the dose-response effect of this compound on bone turnover markers. nih.govnih.gov Another 12-week, randomized, double-blind, placebo-controlled crossover trial with 42 individuals with mild hypertension compared the effects of this compound and potassium chloride on endothelial function and cardiovascular risk factors. ahajournals.orgahajournals.orgresearchgate.net In a crossover design, each participant receives all treatments in a random order, serving as their own control. ahajournals.orgahajournals.org

Table 3: Characteristics of Randomized Controlled Trials Involving this compound

| Study Focus | Design | Duration | No. of Participants | Key Outcomes Measured | Source |

|---|---|---|---|---|---|

| Bone Turnover | Double-blind, placebo-controlled, dose-finding | 3 months | 244 | Urinary N-telopeptide (NTX), serum P1NP, urinary calcium | nih.govnih.gov |

| Cardiovascular Health & Bone Turnover | Double-blind, placebo-controlled, crossover | 12 weeks | 42 | Brachial artery flow-mediated dilatation, pulse wave velocity, urinary calcium, plasma C-telopeptide | ahajournals.orgahajournals.orgresearchgate.net |

| Bone & Physiological Systems during Immobilization | Crossover | 36 days | 8 | Not specified | clinicaltrials.gov |

| Circulating microRNA | Double-blind, placebo-controlled | 84 days | 24 | Serum microRNAs, bone and muscle metabolism markers | nih.gov |

Multi-regression analysis is a statistical technique used to model the relationship between a dependent variable and two or more independent variables. In this compound research, this method has been applied to quantify the effects of different concentrations (doses) and time on biological processes. cabidigitallibrary.orgzemdirbyste-agriculture.ltdergipark.org.tr

For instance, studies have used multi-regression analysis to model the inhibitory effect of this compound on the mycelial growth and sclerotial germination of pathogenic fungi like Botrytis cinerea and Sclerotinia sclerotiorum. cabidigitallibrary.orgdergipark.org.tr In these studies, mathematical equations were developed to predict fungal growth based on the dose of this compound and the incubation time. cabidigitallibrary.orgzemdirbyste-agriculture.lt The models showed a strong correlation between the predicted and actual observed values, with R² values of 0.81 for S. sclerotiorum mycelial growth and 0.80 for sclerotial germination. zemdirbyste-agriculture.ltdergipark.org.tr

Another study used multiple regression analysis to examine the effect of this compound supplementation on nitrogen excretion in postmenopausal women, demonstrating a significant reduction in urinary nitrogen output. oup.com Similarly, regression analysis has been used in meta-analyses to summarize the effect of potassium supplementation on blood pressure across different studies. nih.gov

Table 4: Application of Multi-Regression Analysis in this compound Research

| Research Area | Dependent Variable | Independent Variables | Model Equation Example | R² Value | Source |

|---|---|---|---|---|---|

| Mycology | Mycelial Growth of B. cinerea | Dose, Time | MG = a – (b x T²) + [c x (D x T)] | Not specified | cabidigitallibrary.org |

| Mycology | Mycelial Growth of S. sclerotiorum | Dose, Time | MGS = a − (b x dose) + (c x time) | 0.81 | zemdirbyste-agriculture.lt |

| Mycology | Sclerotial Germination of S. sclerotiorum | Dose, Time | SG= (a) - (b x Dose) + (c x Time) | 0.80 | dergipark.org.tr |

| Human Physiology | Nitrogen Excretion | KHCO₃ administration | Not specified | Not specified | oup.com |

Principal Component Analysis (PCA) is a multivariate statistical method used to reduce the dimensionality of complex datasets while retaining most of the original variance. In agricultural research involving this compound, PCA helps to identify the key factors that explain the relationships between various measured parameters, such as soil properties, plant growth, and crop yield. nih.govnih.govmdpi.com

For example, in a study on the effects of foliar spraying with this compound on sweet basil under drought stress, PCA was used to evaluate the relationships between the treatments and various morphophysiological and biochemical parameters. nih.govresearchgate.net The analysis revealed that the first principal component was strongly and positively associated with all investigated parameters, indicating a generally beneficial effect of the treatment. nih.govresearchgate.net

In another study on maize grown in newly reclaimed soils, PCA was employed to analyze the effects of irrigation, mulching, and foliar treatments including this compound. nih.gov The first two principal components accounted for 85.6% of the total variance, with growth and yield parameters being highly correlated with the first principal component. nih.gov This demonstrates how PCA can distill complex data into a more interpretable form, highlighting the most significant treatment effects.

In Vitro and Field Trial Methodologies for Efficacy Evaluation

The efficacy of this compound as an antimicrobial and insecticidal agent is rigorously evaluated through a combination of controlled laboratory (in vitro) experiments and real-world field trials. These methodologies are crucial for determining its potential as a viable alternative to conventional synthetic pesticides.

In Vitro Methodologies

In vitro studies are fundamental for screening the direct antifungal activity of this compound and understanding its dose-dependent effects on pathogen growth. A common methodology involves the amendment of culture media, typically Potato Dextrose Agar (PDA), with varying concentrations of this compound.

A key approach is the evaluation of mycelial growth inhibition. In one such study, the effect of this compound was tested against the soil-borne pathogens Rhizoctonia solani AG 4 HG-I and Sclerotinia sclerotiorum, as well as the beneficial fungus Trichoderma sp. researchgate.netajol.info Mycelial plugs of the fungi are placed on PDA medium containing different molar concentrations of KHCO₃ (e.g., ranging from 0 mM to over 200 mM). The radial growth of the fungal colony is then measured at regular intervals (e.g., every 24 hours) and compared to a control group (0 mM KHCO₃) to calculate the percentage of inhibition. researchgate.netajol.infozemdirbyste-agriculture.lt

Similar methods have been employed to assess its impact on Sclerotium cepivorum, the causal agent of white rot in garlic. Researchers evaluated the effect of KHCO₃ on both mycelial growth and the formation and germination of sclerotia, which are the hardened survival structures of the fungus. scielo.org.mx The number of sclerotia formed in the amended media is counted, and their germination is assessed by transferring them to a fresh, non-amended medium. scielo.org.mx

These studies consistently demonstrate that as the concentration of this compound increases, the mycelial growth of pathogenic fungi is significantly reduced. researchgate.netscielo.org.mx For instance, complete inhibition of S. sclerotiorum and Trichoderma sp. has been observed at a concentration of 100 mM. researchgate.net

Table 1: In Vitro Efficacy of this compound on Fungal Growth

| Fungal Species | KHCO₃ Concentration | Observed Effect | Source(s) |

|---|---|---|---|

| Rhizoctonia solani AG 4 HG-I | >200 mM | Significant decrease in mycelial growth. | researchgate.net |

| Sclerotinia sclerotiorum | 100 mM | Complete inhibition of mycelial growth. | researchgate.net |

| Trichoderma sp. | 100 mM | Complete inhibition of mycelial growth. | researchgate.net |

| Sclerotium cepivorum | 25 mM | 77% inhibition of sclerotia formation. | scielo.org.mx |

Field Trial Methodologies

Field trials are essential for validating the in vitro efficacy of this compound under practical agricultural conditions, where environmental factors and disease pressure are variable. These trials are typically designed with randomized complete blocks, including untreated control plots for comparison.

A representative field trial methodology was used to evaluate this compound's effectiveness against American gooseberry mildew (Sphaerotheca mors-uvae). wur.nlresearchgate.net The experiment involved different treatment strategies, such as:

Preventive schemes: Weekly spray applications at different concentrations (e.g., 0.25% and 0.50%) starting before the expected onset of the disease. wur.nl

Curative schemes: Applications initiated after the first symptoms of mildew were observed.

In these trials, plants are sprayed until runoff using equipment like a knapsack sprayer. wur.nlresearchgate.net Efficacy is assessed by quantifying disease incidence (the percentage of infected plants or plant parts) and disease severity (the extent of infection on an individual plant or fruit). For gooseberry mildew, this involved counting the percentage of infected berries and shoots. wur.nlresearchgate.netnih.gov Results from such trials showed that all this compound treatments significantly lowered mildew severity compared to untreated controls, with preventive strategies proving highly successful. wur.nlresearchgate.net In untreated plots, over 90% of berries were infected, whereas weekly preventive sprays reduced infection to approximately 10%. wur.nlnih.gov

Similar methodologies have been applied in vineyards to test this compound against gray mold (Botrytis cinerea). On-farm trials have been conducted where winegrowers use their standard equipment to apply the treatment. frontiersin.org The efficacy is then determined by comparing the incidence and severity of the disease in treated versus untreated bunches. frontiersin.org In studies on sugar beet, the efficacy against Cercospora leaf spot was evaluated by spraying different concentrations and comparing the results to a control and a standard fungicide. nih.gov

Table 2: Field Trial Efficacy of this compound Against Plant Diseases

| Crop | Pathogen/Pest | Treatment Strategy | Key Finding | Source(s) |

|---|---|---|---|---|

| Gooseberry | Sphaerotheca mors-uvae (Powdery Mildew) | Weekly preventive sprays (0.50%) | Reduced fruit infection from >90% (control) to ~10%. | wur.nlresearchgate.netnih.gov |

| Grapevine | Botrytis cinerea (Gray Mold) | Multiple applications | At 3% disease severity, efficacy on disease incidence was 20%. | frontiersin.org |

| Pear | Cacopsylla pyri (Pear Psylla) | Two applications (7 kg ha⁻¹) | Achieved 76.7% and 89.4% efficacy after the second application. | mdpi.com |

Preparation and Modification Techniques for this compound-Based Materials

Synthesis of Modified Biochar with this compound as an Activator

This compound is increasingly utilized as a chemical activating agent in the synthesis of modified biochar, a highly porous carbon material with significant environmental applications, such as the adsorption of pollutants from water. The use of KHCO₃ is considered a greener alternative to more corrosive activators like potassium hydroxide (B78521) (KOH). mdpi.comunibo.itcsic.es

The synthesis process generally involves the pyrolysis of biomass in the presence of this compound. A common methodology is the one-pot, oxygen-limited pyrolysis . mdpi.commdpi.com In this technique, the raw biomass material (e.g., rapeseed straw, poplar leaves) is first dried and ground. mdpi.commdpi.com It is then thoroughly mixed with a predetermined mass ratio of this compound. mdpi.commdpi.comdntb.gov.ua Sometimes, other modifying agents like urea (B33335) are added to introduce nitrogen into the biochar structure, further enhancing its properties. mdpi.comresearchgate.net

The mixture is then placed in a furnace and heated to a high temperature, typically around 800-850 °C, under an inert nitrogen atmosphere. unibo.itmdpi.comscispace.com This high-temperature treatment is maintained for a specific duration (e.g., 1-2 hours) to ensure the complete carbonization of the biomass and activation by the KHCO₃. unibo.itscispace.com

During pyrolysis, this compound decomposes and reacts with the carbon in the biomass. This process creates a well-developed porous structure, etching micropores and forming abundant mesopores, which significantly increases the specific surface area of the resulting biochar. mdpi.comunibo.it The produced gases, like CO₂, also contribute to eroding the biomass and creating more pores. mdpi.com After activation, the resulting biochar is cooled, washed with acid (e.g., hydrochloric acid) and deionized water to remove ash and residual chemicals, and then dried. unibo.it

Research has shown that the ratio of biomass to KHCO₃ is a critical parameter. For instance, in the preparation of biochar from poplar leaves, a mass ratio of 5:4 (poplar leaf to KHCO₃) yielded the biochar with the highest adsorption performance for the antibiotic oxytetracycline, due to its large surface area and rich mesoporous structure. mdpi.comdntb.gov.ua This highlights the tunability of the process to optimize the final material's properties.

Table 3: Methodologies for Synthesis of Biochar Activated with this compound

| Biomass Source | Synthesis Method | Key Parameters | Resulting Material Properties | Source(s) |

|---|---|---|---|---|

| Rape Straw | One-pot oxygen-limited pyrolysis | 800 °C; KHCO₃ and Urea as activators | High adsorption capacity for tetracycline (B611298) (604.71 mg/g). | mdpi.comresearchgate.net |

| Poplar Leaf | Oxygen-limited pyrolysis | KHCO₃ activator; 5:4 mass ratio (biomass:activator) | Developed mesoporous structure, large surface area, high adsorption for oxytetracycline. | mdpi.comdntb.gov.ua |

| Lignin-rich Biodigestate | Pyrolysis-activation | 800-900 °C; KHCO₃ activator | High specific surface area (>1800 m² g⁻¹). | unibo.itresearchgate.net |

Biochemical and Physiological Interactions of Potassium Bicarbonate

Effects of Potassium Bicarbonate on Biological Systems

Impact on Bone Metabolism and Mineral Homeostasis

This compound has demonstrated significant effects on bone metabolism and the balance of essential minerals within the body. Research indicates that the oral administration of this compound can lead to improved calcium and phosphorus balance, a reduction in bone resorption, and an increase in the rate of bone formation. nih.gov This is particularly relevant in the context of age-related bone loss, as the body may mobilize base from the skeleton to counteract retained endogenous acids over a lifetime, contributing to a decrease in bone mass. nih.gov

Studies have shown that neutralizing endogenous acid with this compound can lead to a less negative or more positive calcium and phosphorus balance, primarily by reducing the urinary excretion of these minerals. nih.gov A meta-analysis of multiple studies confirmed that supplementation with alkaline potassium salts, including this compound, significantly lowers urinary calcium and acid excretion. nih.gov This reduction in renal calcium excretion is believed to be a result of increased buffering of hydrogen ions by the elevated circulating bicarbonate levels. nih.gov

Furthermore, this compound has been observed to decrease the excretion of N-telopeptide, a biochemical marker of bone resorption. nih.govusda.gov This suggests a favorable effect on bone health by conserving bone mineral. nih.gov A three-month study on healthy older adults found that bicarbonate supplementation significantly reduced urinary calcium excretion and N-telopeptide levels, indicating a potential to attenuate bone loss. usda.gov

Table 1: Effects of this compound on Bone Metabolism Markers

| Parameter | Effect of this compound Supplementation | Supporting Research |

| Urinary Calcium Excretion | Decreased | nih.govnih.govusda.gov |

| Urinary Phosphorus Excretion | Decreased | nih.gov |

| Bone Resorption (N-telopeptide) | Decreased | nih.govusda.gov |

| Bone Formation Rate | Increased | nih.gov |

Influence on Enzymatic Activity and Antioxidant Machinery

The influence of this compound extends to enzymatic activity and the body's antioxidant systems. As a source of potassium, it plays a role in processes that can mitigate oxidative stress. For instance, in plants under salt stress, the application of potassium has been shown to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT). nih.gov These enzymes are crucial for scavenging reactive oxygen species (ROS), which are damaging oxidants produced during metabolic processes like oxidative phosphorylation. wikipedia.org

While direct studies on this compound's effect on human antioxidant enzyme machinery are less specific, the underlying principle of potassium's role in mitigating oxidative stress is relevant. Oxidative stress is a condition that arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects through antioxidant defenses. wikipedia.org These defenses include both antioxidant metabolites and enzymes. wikipedia.org

Effects on Cellular Metabolic Functions and Acid-Base Balance

This compound plays a crucial role in fundamental cellular metabolic functions and the maintenance of acid-base balance. Potassium is the principal intracellular cation and is essential for a variety of physiological processes, including maintaining normal renal function, acid-base balance, and cellular metabolic functions. drugbank.com The bicarbonate component is integral to the body's primary pH buffering system, the bicarbonate/carbon dioxide system, which maintains blood pH within a narrow, physiological range of 7.35 to 7.45. nih.gov

Metabolic alkalosis, a condition of elevated body pH, can occur with an excess of bicarbonate. nih.govmedscape.com Conversely, conditions that lead to a net loss of bicarbonate can result in metabolic acidosis. The kidneys play a vital role in regulating bicarbonate levels by reabsorbing it or excreting it in the urine to maintain pH homeostasis. nih.gov Precise ion gradients, including those of potassium and bicarbonate, are critical for maintaining osmotic pressure and cellular pH. wikipedia.org

Interaction with Gastrointestinal pH and Pepsin Activity

In the gastrointestinal tract, this compound acts as an antacid by neutralizing hydrochloric acid in the stomach. drugbank.com This neutralization leads to an increase in the gastrointestinal pH. The activity of pepsin, a key digestive enzyme that breaks down proteins, is highly dependent on pH. nih.gov

Pepsin exhibits its highest activity in a highly acidic environment, typically at a pH of around 2.0. nih.govresearchgate.net As the pH increases, its activity significantly decreases. At a pH of 6.5, pepsin becomes inactive, although it remains stable and can be reactivated if the pH drops again. nih.gov Therefore, by increasing the gastric pH, this compound suppresses the proteolytic action of pepsin. drugbank.com This can be particularly relevant in conditions where pepsin may contribute to tissue damage, such as in the esophagus during acid reflux. nih.gov

Table 2: Pepsin Activity at Different pH Levels

| pH Level | Pepsin Activity |

| 2.0 | Highest activity |

| 4.5 | Significantly decreased |

| 5.5 | Almost completely inactive |

| 6.5 | Inactive |

| 8.0 | Stable but inactive |

Biochemical Mechanisms of Action

Role in Modulating the Renin-Angiotensin-Aldosterone System

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. nih.govnih.gov Potassium levels are a key factor in the modulation of this system. The RAAS is initiated by the release of renin from the kidneys, which ultimately leads to the production of angiotensin II and the secretion of aldosterone (B195564). youtube.com

Aldosterone, a mineralocorticoid hormone produced by the adrenal glands, plays a central role in regulating sodium and potassium balance. youtube.com It stimulates the reabsorption of sodium and the excretion of potassium in the kidneys. youtube.com High levels of potassium (hyperkalemia) can directly stimulate aldosterone secretion from the adrenal gland. This is a protective mechanism to increase potassium excretion and maintain homeostasis. Conversely, low potassium levels (hypokalemia) can suppress aldosterone release.

The interaction is complex; for instance, angiotensin II also stimulates aldosterone secretion. nih.gov However, the regulation of aldosterone allows for distinct responses to hypovolemia (low blood volume) and hyperkalemia to maintain both fluid and electrolyte balance. frontiersin.org Therefore, by influencing potassium levels, this compound can indirectly modulate the activity of the RAAS, particularly the secretion of aldosterone, thereby affecting blood pressure and electrolyte balance.

Stimulation of HCO3-/K+ Cotransporter

Research on the medullary thick ascending limb (mTAL) of the rat kidney has provided evidence for an electroneutral potassium-bicarbonate (K+/HCO3-) cotransporter. nih.govnih.gov This transport system is crucial for bicarbonate absorption in this part of the kidney. nih.gov Studies have shown that the activity of this cotransporter is influenced by both intracellular and extracellular potassium concentrations.

Specifically, an increase in the outward potassium gradient, achieved by varying the extracellular potassium concentration ([K+]o), was found to saturate the efflux of bicarbonate (HCO3-). nih.gov This relationship followed Michaelis-Menten kinetics. nih.gov Furthermore, increasing the intracellular potassium concentration ([K+]i) also saturated HCO3- efflux, but in a sigmoidal manner, suggesting that intracellular potassium acts as an allosteric activator of the K+/HCO3- cotransporter, independent of its role as a transported substrate. nih.gov This allosteric modulation may be important for maintaining net HCO3- absorption despite physiological fluctuations in potassium concentration in the medullary interstitium. nih.gov The process of HCO3- dependent pHi recovery was shown to be inhibited by an increase in extracellular potassium concentration and by the depletion of intracellular potassium. nih.gov

Influence on Sodium Handling and Vascular Smooth Muscle Tone

This compound has been observed to influence sodium handling and vascular smooth muscle tone. Increased dietary potassium is associated with reduced blood pressure. nih.gov One proposed mechanism for this effect is the direct inhibition of vascular smooth muscle cell (VSMC) proliferation by physiological increases in extracellular potassium concentration. nih.gov Studies on cultured canine coronary artery and A7r5 VSMC have shown that increasing extracellular potassium concentration inhibits serum-stimulated cell proliferation. nih.gov This inhibitory effect may be mediated by a reduction in intracellular sodium concentration ([Na+]i), as increased extracellular potassium has been shown to lower [Na+]i in VSMCs. nih.gov

Potassium channels are key regulators of vascular smooth muscle contraction and growth, as they are the primary determinants of the VSM cell membrane potential. nih.gov The opening of potassium channels leads to hyperpolarization, which in turn reduces the influx of calcium through voltage-gated calcium channels, leading to muscle relaxation. nih.gov Conversely, the closure of these channels causes depolarization and contraction. nih.gov In endothelial cells, calcium ions can trigger signaling pathways that lead to the relaxation of surrounding smooth muscle, in part by stimulating potassium channels to cause hyperpolarization. wikipedia.org The modulation of vascular tone is also influenced by substances like S-nitrosoglutathione (GSNO), which can induce vasorelaxation through mechanisms that may involve the activation of various potassium channel subtypes. mdpi.com

Mechanism of Fungal Growth Inhibition and Sclerotia Formation

This compound is recognized for its fungicidal properties, which are attributed to a combination of physical and chemical mechanisms. bulkagrochem.com It is effective against a variety of fungal diseases, including powdery mildew and anthracnose. bulkagrochem.com The bicarbonate ion is considered the primary agent responsible for the inhibition of fungal growth. redalyc.orgscielo.org.mx

Hyphal Wall Collapse and Conidia Shrinkage

A key mechanism of action of this compound against fungi is the disruption of fungal cell integrity. bulkagrochem.com In the presence of bicarbonate, the hyphal walls of fungi can collapse, leading to either the inhibition of growth or fungal death. redalyc.orgscielo.org.mx Scanning electron microscopy has revealed that the application of this compound on leaves infected with powdery mildew results in the decomposition of fungal hyphae, conidiophores, and conidia. nih.gov This includes plasmolysis, which is the shrinkage of the cell's cytoplasm due to water loss. nih.gov

Osmotic Pressure and Bio-carbon/Bicarbonate Ion Balance Disturbance

The fungicidal action of this compound is also linked to its effect on osmotic pressure and the balance of bicarbonate ions. betriebsmittelliste.ch It disrupts the osmotic status of fungal cells, causing them to collapse and die. bulkagrochem.com This osmotic stress, combined with an increase in pH on the plant surface, creates an environment that is unfavorable for fungal growth and survival. bulkagrochem.com Research on Sclerotinia sclerotiorum has shown that increasing concentrations of this compound lead to morphological changes in the early stages of sclerotia development, including less profuse and looser hyphal branching, ultimately inhibiting their formation. scielo.org.mxsmf.org.mx This effect is partly attributed to the increase in pH of the culture medium caused by the addition of this compound. scielo.org.mx

Interactions with Other Chemical Species and Biological Agents

Compatibility with Biological Control Agents in Agricultural Applications

This compound can be used in conjunction with other pest and disease control methods in agriculture. Studies have investigated its compatibility with biological control agents, such as Trichoderma species and Bacillus thuringiensis.

Research on the interaction between this compound and Trichoderma strain R39 against the fungal pathogen Sclerotium cepivorum showed that while this compound had a negative effect on the growth of both fungi, Trichoderma maintained its antagonistic effect on S. cepivorum even at the highest tested concentration of this compound. redalyc.orgscielo.org.mx However, Trichoderma was found to be more sensitive to the presence of bicarbonate compared to S. cepivorum. scielo.org.mx

Another study evaluated the compatibility of Cydia pomonella granulovirus (CpGV) with various biofungicides, including this compound. windows.net The results indicated that the mixture of CpGV with a sulfur formulation, either alone or with this compound, led to a reduction in the mortality of neonate codling moths. windows.net This suggests a potential for antagonistic interactions that should be considered when co-applying these agents. The use of this compound is considered a sustainable tool in integrated pest management strategies. nih.gov

Table of Research Findings on the Effect of this compound on Fungal Growth

| Fungus | Concentration of KHCO3 | Observed Effect | Reference |

| Sclerotium cepivorum | 50 mM | 34.5% inhibition of mycelial growth | redalyc.orgscielo.org.mx |

| Sclerotium cepivorum | 25 mM | 77.0% inhibition of sclerotia formation | redalyc.orgscielo.org.mx |

| Sclerotium cepivorum | 50 mM | 100% inhibition of sclerotia formation | redalyc.orgscielo.org.mx |

| Trichoderma R39 | 50 mM | 67.9% inhibition of mycelial growth | redalyc.org |

| Sclerotinia sclerotiorum | 50 mM | Inhibition of sclerotia development | scielo.org.mxsmf.org.mx |

Interactions with Other Minerals and Electrolytes in Biological Systems

This compound plays a crucial role in the intricate balance of minerals and electrolytes within biological systems. Its primary components, potassium (K+) and bicarbonate (HCO3-), are fundamental to various physiological processes, and their presence can influence the absorption, excretion, and equilibrium of other essential electrolytes such as calcium (Ca2+), sodium (Na+), and magnesium (Mg2+).

The bicarbonate component is instrumental in maintaining the body's acid-base balance. drugbank.comclevelandclinic.org By contributing to the buffering system, it helps to neutralize excess acid. This action has a significant impact on mineral metabolism, particularly calcium. Research indicates that bicarbonate can reduce the urinary excretion of calcium. nih.gov One study involving older adults who received calcium and vitamin D3 supplements found that those also given this compound had significant reductions in both urinary calcium excretion and N-telopeptide, a marker of bone resorption. nih.gov This suggests that the alkalizing effect of bicarbonate helps to preserve bone by mitigating the loss of calcium. nih.gov Furthermore, some studies suggest that this compound may even promote calcium absorption. healthline.com

The potassium ion itself is the principal intracellular cation and is vital for nerve function, muscle contraction, and maintaining a regular heartbeat. drugbank.comdrugs.com Its interaction with sodium is particularly noteworthy. Increased potassium intake has been shown to enhance the excretion of sodium. nih.gov This relationship is a key factor in blood pressure regulation. Diets rich in potassium can help to counterbalance the effects of high sodium intake, contributing to better cardiovascular health. verywellhealth.com

The influence of this compound on magnesium levels has also been observed. In a study involving elite soccer players, a supplement containing sodium and this compound, along with potassium, magnesium, and calcium citrate (B86180), led to a significant increase in the resting concentration of magnesium in the blood. mdpi.com This suggests a potential synergistic relationship where bicarbonate supplementation could support the maintenance of adequate magnesium levels.

Table 1: Interactions of this compound with Other Minerals and Electrolytes

| Interacting Mineral/Electrolyte | Effect of this compound | Physiological Implication |

|---|

| Calcium (Ca2+) | Reduces urinary calcium excretion. nih.gov May promote calcium absorption. healthline.com | Helps preserve bone mineral density and may attenuate bone loss. nih.gov | | Sodium (Na+) | Enhances urinary sodium excretion. nih.gov | Contributes to blood pressure regulation and cardiovascular health. verywellhealth.com | | Magnesium (Mg2+) | May increase resting blood concentrations when supplemented with other minerals. mdpi.com | Supports nerve and muscle function. clevelandclinic.org | | Bicarbonate (HCO3-) | Increases bicarbonate levels in the blood. mdpi.com | Helps maintain the body's acid-base (pH) balance. clevelandclinic.org |

Interaction with Chemical Pesticides and Adjuvants

In agricultural applications, this compound is primarily utilized as a contact fungicide, effective against diseases like powdery mildew. bulkagrochem.combetriebsmittelliste.ch Its mode of action involves disrupting the osmotic balance and pH on the plant surface, which inhibits fungal growth and spore germination. bulkagrochem.combiogrow.blog A key aspect of its use in integrated pest management (IPM) programs is its ability to be mixed with other chemical pesticides and adjuvants to enhance efficacy or broaden the spectrum of control.

This compound is often formulated to be compatible with other agricultural products. bulkagrochem.com However, its alkaline nature necessitates careful consideration when tank-mixing. grochem.com It is generally compatible with non-acidifying spreader/stickers and non-phytotoxic crop oils, which are often recommended to ensure thorough coverage on plant foliage. epa.govepa.gov

Research and practical applications have shown that this compound can be used in combination with:

Sulphur: It can be used as a substitute for or in combination with sulphur for controlling powdery mildew. betriebsmittelliste.chishs.org

Copper Fungicides: Compatibility has been noted with copper-based fungicides such as cuprous oxide and copper hydroxide (B78521). grochem.com

Potassium Silicate: It can be mixed with potassium silicate, another compound used for plant health and disease resistance. grochem.com

Adjuvants: The addition of certain adjuvants can influence the effectiveness of this compound. For instance, one study investigated the efficacy of this compound for apple powdery mildew control with a range of adjuvants. ahdb.org.uk In another study on pear psylla, the addition of the adjuvant polyethylene (B3416737) glycol (PEG) to this compound did not significantly improve its insecticidal efficacy. nih.gov

Conversely, there are known incompatibilities. Due to its alkaline properties, this compound is not compatible with calcium products. grochem.com Mixing issues can also arise in hard water, which is high in dissolved mineral cations. grochem.com Therefore, a jar test is often recommended to check for compatibility before mixing a full tank. epa.gov

While primarily a fungicide, some research has explored its insecticidal properties. Studies have tested its effects on pests like the pear psylla (Cacopsylla pyri) and the citrus mealybug (Planococcus citri). nih.govresearchgate.net In some cases, it has been tested in tank mixes with insecticides like spirotetramat (B1682168), though it was found to be less effective than the conventional insecticide. nih.gov There is also discussion among growers about the potential for this compound's high pH to negatively affect the viability of microbial pesticides, such as those containing Bacillus thuringiensis (Bt), though concrete scientific consensus is lacking. rollitup.org

Table 2: Interactions of this compound with Chemical Pesticides and Adjuvants

| Interacting Substance | Type | Nature of Interaction | Outcome/Recommendation |

|---|---|---|---|

| Non-acidifying spreader/stickers | Adjuvant | Compatible | Recommended to improve foliage coverage and efficacy. epa.govepa.gov |

| Non-phytotoxic crop oils | Adjuvant | Compatible | Can be used to enhance application. epa.govepa.gov |

| Polyethylene Glycol (PEG) | Adjuvant | Neutral/Uncertain | Did not significantly improve insecticidal efficacy against pear psylla in one study. nih.gov |

| Sulphur | Fungicide | Compatible / Alternative | Can be used in combination with or as a substitute for sulphur to control powdery mildew. betriebsmittelliste.chishs.org |

| Copper Fungicides (e.g., cuprous oxide) | Fungicide | Compatible | Can be tank-mixed. grochem.com |

| Potassium Silicate | Fungicide/Plant Health Product | Compatible | Can be tank-mixed. grochem.com |

| Calcium Products | Nutrient/Fungicide | Incompatible | Should not be mixed due to alkaline nature. grochem.com |

| Bacillus thuringiensis (Bt) | Microbial Insecticide | Potentially Negative | High pH of this compound may negatively impact the living spores of Bt. rollitup.org |

| Spirotetramat | Insecticide | Compatible (in testing) | Tested in combination for pear psylla control, but was less effective than spirotetramat alone. nih.gov |

Research Applications of Potassium Bicarbonate in Various Scientific Disciplines

Agricultural and Horticultural Science

Potassium bicarbonate, a compound with a long history of use in various industries, has emerged as a significant tool in agricultural and horticultural sciences. Its applications are diverse, ranging from disease management to influencing plant growth and stress responses. Researchers have investigated its efficacy as a fungicide, a crop thinning agent, and a mitigator of abiotic stresses, offering promising alternatives to conventional chemical treatments in both organic and conventional farming systems.

This compound exhibits broad-spectrum fungicidal activity, primarily functioning as a contact fungicide. windows.net Its mode of action is multifaceted, contributing to its effectiveness and the low risk of pathogens developing resistance. windows.net One primary mechanism involves the disruption of the osmotic balance within fungal cells. The bicarbonate and potassium ions are thought to cause an imbalance of potassium ions in the fungal hyphae, leading to the collapse of cell walls and the shrinkage of conidia, ultimately causing dehydration and cell death. bulkagrochem.comusda.gov Another significant factor is the alteration of the pH on the leaf surface, creating an environment that is unfavorable for fungal spore germination and growth. bulkagrochem.comusda.gov It is considered to have eradicant activity, capable of suppressing disease development even after symptoms are visible, by killing spores and hyphae on the plant surface within minutes. windows.net

This compound has demonstrated significant efficacy in controlling powdery mildew across a wide range of horticultural crops. windows.net Its effectiveness has been documented against several species of powdery mildew fungi, including those affecting cucurbits, sugar beets, and gooseberries.

Research has shown that this compound can effectively control powdery mildew on cucumbers (Sphaerotheca fuliginea), with the bicarbonate ion identified as the probable cause of growth inhibition by causing the collapse of hyphal walls and shrinkage of conidia. usda.govcurresweb.com In studies on sugar beet powdery mildew (Erysiphe betae), while some natural compounds showed greater efficacy, this compound was noted for its role in suppressing the disease without causing phytotoxicity. curresweb.com

Field trials on gooseberry crops have provided substantial evidence of its effectiveness against American gooseberry mildew (Sphaerotheca mors-uvae). wur.nlresearchgate.netnih.govwur.nl In untreated control plots, powdery mildew infection rates on berries were exceedingly high, often exceeding 90%. wur.nlnih.govwur.nl Preventive weekly spray applications of this compound significantly reduced the incidence of the disease. wur.nlnih.govwur.nl Studies have shown that these treatments can lower the percentage of infected fruits to approximately 10%. researchgate.netnih.gov While curative treatments applied after the onset of infection were less successful, preventive strategies proved highly effective. wur.nl

Table 1: Efficacy of this compound against Powdery Mildew

| Crop | Pathogen | Efficacy Findings | References |

|---|---|---|---|

| Gooseberry | Sphaerotheca mors-uvae | Significantly reduced disease severity on leaves and fruits compared to untreated controls. Preventive weekly sprays reduced infection on berries from >90% to ~10%. | wur.nl, researchgate.net, nih.gov, wur.nl |

| Sugar Beet | Erysiphe betae | Suppressed powdery mildew disease; noted as a non-phytotoxic treatment option. | curresweb.com |

| Cucurbits (e.g., Cucumber) | Sphaerotheca fuliginea | Effective in controlling powdery mildew by inhibiting fungal growth. | windows.net, usda.gov |

| Roses | Sphaerotheca pannosa | Bicarbonate salts have proven efficacy against rose powdery mildew. | wur.nl |

Apple scab, caused by the fungus Venturia inaequalis, is a major disease in apple orchards worldwide, often requiring intensive fungicide applications for control. cabidigitallibrary.orgiobc-wprs.org this compound has been investigated and proven to be a promising alternative to conventional fungicides, particularly copper-based products used in organic agriculture. cabidigitallibrary.orgorgprints.org

Field trials have demonstrated that this compound can be as effective as standard spray programs in controlling apple scab. orgprints.org In a study comparing a bicarbonate-based strategy with a standard wettable sulphur program, the bicarbonate program performed surprisingly well, effectively controlling the spread of scab on new leaf growth. orgprints.org Research has shown that this compound, often used in combination with wettable sulfur, can provide control comparable to copper hydroxide (B78521) without the associated risks of phytotoxicity or soil accumulation. cabidigitallibrary.orgiobc-wprs.orgorgprints.org The efficacy of this compound is often highest when applied shortly before or during an infection period. iobc-wprs.orgorgprints.org Studies under controlled conditions confirmed that a single spray of this compound solution significantly controlled the disease when applied 24 hours before or after artificial inoculation. researchgate.net Formulated products containing surfactants have been shown to be more effective than bicarbonate alone. researchgate.net

Table 2: Research Findings on this compound for Apple Scab Control

| Study Focus | Key Findings | References |

|---|---|---|

| Comparison with Standard Fungicides | Provided efficacy equal to wettable sulphur and copper hydroxide in reducing apple scab on leaves and fruit. | orgprints.org, cabidigitallibrary.org |

| Application Strategy | Most effective when applied protectively shortly before rain or during infection development. | orgprints.org, iobc-wprs.org |

| Efficacy in Organic Production | Considered a promising alternative to copper for scab control in organic orchards. | orgprints.org, cabidigitallibrary.org, apsnet.org |

| Combination with Other Substances | Efficacy is significantly increased when mixed with wettable sulphur or mineral oils. | orgprints.org, iobc-wprs.org, apsnet.org, researchgate.net |

| Cultivar-Specific Results | Assured best results on Idared and Pinova cultivars, reducing the attack degree by about five times. | cabidigitallibrary.org |

Beyond powdery mildew and apple scab, the fungicidal properties of this compound extend to other significant plant diseases. It is reported to be effective against black spot on roses (Diplocarpon rosae) and grey mould (Botrytis cinerea) on various ornamentals and fruits. windows.net

This compound has also been tested against black spot of rose, with research indicating that it can reduce the disease compared to untreated plants. illinois.edu Its effectiveness against a range of other fungal pathogens, including anthracnose in cucurbits, has also been noted, solidifying its status as a broad-spectrum contact fungicide. windows.netbulkagrochem.com

Table 3: Efficacy of this compound against Black Spot and Grey Mould

| Disease | Pathogen | Crop/Plant | Key Research Findings | References |

|---|---|---|---|---|

| Grey Mould | Botrytis cinerea | Grapes, Ornamentals | Showed significant disease control efficacy on incidence in on-farm trials. Preventive application is crucial for effective control. | windows.net, researchgate.net, nih.gov, frontiersin.org |

| Black Spot | Diplocarpon rosae | Roses | Reduces disease compared to untreated plants. | windows.net, illinois.edu |

| Anthracnose | Colletotrichum sp. | Cucurbits | Limited evidence of efficacy has been reported. | windows.net, bulkagrochem.com |

Effective crop load management is critical in apple production to ensure desirable fruit size, quality, and to prevent alternate bearing, a pattern where trees produce a heavy crop one year and a light crop the next. fibl.orgwsu.edu this compound has been identified as a successful and environmentally friendly agent for blossom thinning in apple orchards. fibl.orgcabidigitallibrary.orgorgprints.org

It functions as a chemical thinner by causing physical desiccation or burning of the flower parts, which reduces fruit set. apal.org.au Research conducted over several years and across multiple apple cultivars has shown that applying this compound at key times during the growing season can efficiently regulate crop load. fibl.orgcabidigitallibrary.orgorgprints.org The efficacy of this compound as a thinning agent has been found to be similar to other methods used in organic production, such as lime sulphur and mechanical devices. cabidigitallibrary.orgorgprints.org

Studies have explored the optimal concentrations, with findings suggesting that rates between 10-20 kg/ha are effective, while lower concentrations have almost no thinning effect. cabidigitallibrary.org However, higher concentrations can increase the risk of fruit russeting on certain susceptible cultivars like 'Elstar', 'Golden Delicious', and 'Gala'. cabidigitallibrary.orgorgprints.org This research has led to the development of cultivar-specific recommendations and official approval for its use as a thinning agent in some regions. fibl.orgcabidigitallibrary.orgorgprints.org

Table 4: Summary of Research on this compound for Apple Thinning

| Research Aspect | Detail of Findings | References |

|---|---|---|

| Mechanism of Action | Causes desiccation or "burn" of flower parts, leading to reduced fruit set. | apal.org.au |

| Comparative Efficacy | Proved to be an efficient and reliable thinning agent with efficacy similar to lime sulphur and mechanical methods. | cabidigitallibrary.org, orgprints.org |

| Cultivar Trials | Tested successfully on 11 different cultivars over a three-year period. | fibl.org, cabidigitallibrary.org |

| Concentration Effects | Concentrations between 10-20 kg/ha showed significant thinning effects. Higher rates did not necessarily improve efficacy and increased russeting risk on sensitive cultivars. | cabidigitallibrary.org |

| Regulatory Status | Research led to Swiss federal approval for its use as a thinning agent in apple production. | fibl.org, orgprints.org |

Potassium is an essential macronutrient that plays a vital role in numerous physiological processes that help plants withstand abiotic stresses such as drought and salinity. nih.govmdpi.com It is crucial for osmoregulation, stomatal control, protein synthesis, and photosynthesis. nih.govmdpi.com Foliar application of this compound has been shown to be an effective method to reduce the negative impacts of these stresses.

Under drought conditions, an adequate supply of potassium helps plants adapt by regulating stomatal opening to control water loss and maintaining cell turgor through osmotic adjustment. mdpi.com Research on sweet basil (Ocimum basilicum) demonstrated that foliar spraying with this compound significantly mitigated the negative effects of drought stress. nih.gov The treated plants showed a significant increase in fresh and dry weight, as well as higher chlorophyll (B73375) content compared to untreated, drought-stressed plants. nih.gov This suggests that this compound helps protect the photosynthetic apparatus and supports partial recovery of biomass production under water deficit. nih.gov

Similarly, studies on green foxtail (Setaria viridis) under drought conditions found that exogenous application of this compound increased the plant's tolerance to drought. cabidigitallibrary.org It helped protect photosystem II from photoinhibition and improved gas exchange parameters, likely by increasing the thermal dissipation of excess energy. cabidigitallibrary.org The application of potassium also enhances the plant's antioxidant defense system, which is crucial for detoxifying reactive oxygen species (ROS) produced under stress conditions. nih.govresearchgate.net

Table 5: Effects of this compound on Plants Under Abiotic Stress

| Plant Species | Stress Type | Observed Effects of this compound Application | References |

|---|---|---|---|

| Sweet Basil (Ocimum basilicum) | Drought | Increased fresh weight, dry weight, and total phenolic content compared to untreated stressed plants. Significantly increased chlorophyll content. | nih.gov |

| Green Foxtail (Setaria viridis) | Drought | Protected photosystem II from photoinhibition. Increased maximum and effective quantum yield and gas exchange parameters. | cabidigitallibrary.org |

| General | Drought, Salinity | Regulates stomatal opening, maintains ion homeostasis and osmotic balance, enhances antioxidant defense, and stabilizes cell membranes. | nih.gov, mdpi.com |

| Wheat | Oxidative Stress | Alleviated oxidative stress by decreasing markers like hydrogen peroxide and malondialdehyde. | researchgate.net |

Fungicidal Properties and Disease Control Mechanisms

Environmental Science and Remediation

This compound's chemical characteristics are also being harnessed for various applications in environmental science, from mitigating climate change to cleaning up contaminated water sources.

This compound plays a crucial role in certain carbon dioxide (CO₂) capture and storage technologies, most notably the Hot Potassium Carbonate (HPC) process. beccs.se This technology is a promising method for capturing CO₂ from industrial flue gases. eeer.orgresearchgate.net The fundamental principle involves the reaction of a potassium carbonate solution with CO₂ and water to form this compound. beccs.seeeer.org This reaction effectively sequesters the CO₂ from the gas stream.

The process is reversible; when the pressure of the this compound solution is lowered, the reaction reverses, releasing the captured CO₂ and regenerating the potassium carbonate solution for reuse. beccs.se The released, concentrated CO₂ can then be compressed, transported, and stored in geological formations. beccs.se Research is ongoing to improve the efficiency of this process, including the use of concentrated potassium carbonate solvents that lead to the precipitation of this compound, which can enhance the CO₂ absorption capacity. researchgate.net The addition of substances like isopropanol (B130326) to this compound-water solutions has also been shown to significantly increase the CO₂ desorption capacity at lower temperatures, potentially making the process more energy-efficient. mdpi.com

In the realm of wastewater treatment, this compound is utilized for pH adjustment and the removal of heavy metals. vinatiorganics.com Maintaining the correct pH is vital in wastewater treatment to prevent the encrustation of pipes (B44673) with mineral deposits and to optimize the effectiveness of disinfectants like chlorine. vinatiorganics.com this compound is also instrumental in creating favorable conditions for the microorganisms that break down organic matter in wastewater. vinatiorganics.com